molecular formula C11H13NO4S B2628275 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 852916-95-1

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B2628275
CAS No.: 852916-95-1
M. Wt: 255.29
InChI Key: NIVCCCWZONRAOW-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 852916-95-1, Molecular Formula: C 11 H 13 NO 4 S, Molecular Weight: 255.29 g/mol) is a chemical reagent of significant interest in medicinal chemistry and oncology research. It belongs to a class of 1-sulfonylated tetrahydroquinoline-6-carboxylic acids that function as potent inhibitors of the anti-apoptotic protein MCL-1 (Myeloid Cell Leukemia-1) . MCL-1 is a key member of the BCL-2 protein family that regulates the mitochondrial pathway of apoptosis . The overexpression of MCL-1 is a documented mechanism in the development, progression, and chemoresistance of a wide range of human cancers, making it a high-value therapeutic target . The nature of the sulfonyl moiety, in this case a methylsulfonyl group, is a critical structural determinant contributing to the compound's binding affinity and inhibitory potency, potentially through interactions with the p2 pocket within the BH3-binding groove of MCL-1 . This achiral chemotype is noted for being readily accessible in a few synthetic steps, offering many avenues for further structure-activity optimization . As such, this compound serves as a simple and valuable chemical tool for probing MCL-1-dependent biological processes and for the discovery and development of new anti-cancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-17(15,16)12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCCCWZONRAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Sulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts, forming esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The following table summarizes key findings regarding its anticancer properties:

Study Cancer Cell Lines Tested Key Findings
Jeyaseelan et al. (2024) HeLa, PC3, MCF-7, SKBR-3Displayed selective cytotoxicity; particularly effective against PC3 and HeLa cells.
Wiley Periodicals (2022) MCL-1 overexpressing cellsIdentified as a potent inhibitor of MCL-1, a protein linked to cancer cell survival.
Aladdin Scientific (2021) Various human cancer linesDemonstrated significant bioactivity; potential for further development as a therapeutic agent.

Key Insights:

  • The compound's sulfonyl group significantly enhances its binding affinity to the BH3-binding groove of MCL-1 .
  • Variations in the sulfonyl moiety can lead to substantial increases in inhibitory potency; for instance, modifications resulted in over a 73-fold enhancement in inhibition .

Synthesis and Development

The synthesis of this compound has been streamlined to allow for efficient production. The compound can be synthesized through straightforward chemical reactions involving readily available precursors . This accessibility is crucial for ongoing research and potential clinical applications.

Case Studies

Several case studies illustrate the compound's utility in cancer research:

  • In vitro Studies on Cancer Cell Lines : A study by Jeyaseelan et al. demonstrated that derivatives of tetrahydroquinoline showed promising selective anticancer properties when tested against multiple human cancer cell lines .
  • Targeting MCL-1 : Research published in Wiley Periodicals detailed the discovery of this compound as a new chemotype targeting MCL-1, emphasizing its potential role in overcoming drug resistance in cancer therapies .
  • Bioactivity Assessment : Aladdin Scientific's evaluation indicated that this compound could serve as a lead molecule for developing new anticancer drugs due to its significant bioactivity against various cancer types .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like quinoline and isoquinoline share the core structure but lack the sulfonyl and carboxylic acid groups, resulting in different chemical properties and applications.

    Sulfonyl-Containing Compounds: Compounds like methanesulfonic acid and sulfonamides have similar sulfonyl groups but differ in their overall structure and reactivity.

    Carboxylic Acid Derivatives: Compounds like benzoic acid and salicylic acid contain carboxylic acid groups but differ in their aromatic core structures.

The uniqueness of this compound lies in the combination of its quinoline core with both sulfonyl and carboxylic acid groups, providing a versatile platform for various chemical reactions and applications.

Biological Activity

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS No. 852916-95-1) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the MCL-1 protein, which plays a crucial role in cancer cell survival. This article provides a detailed overview of its biological activity, including research findings and case studies.

  • Molecular Formula : C₁₁H₁₃N₁O₄S
  • Molecular Weight : 255.29 g/mol
  • Structure : The compound features a tetrahydroquinoline core with a carboxylic acid and a methylsulfonyl group attached.

Inhibition of MCL-1

MCL-1 is a member of the BCL-2 family of proteins that regulates apoptosis. Overexpression of MCL-1 is linked to various cancers and resistance to chemotherapy. Recent studies indicate that this compound acts as an effective inhibitor of MCL-1 by targeting the BH3-binding groove. This inhibition can lead to apoptosis in cancer cells that overexpress MCL-1.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the sulfonyl moiety can significantly enhance the inhibitory potency against MCL-1. For instance, substituting a phenylsulfonyl group with a more complex sulfonyl structure resulted in over a 73-fold increase in inhibition efficacy. This highlights the importance of chemical structure in determining biological activity and suggests avenues for further optimization.

Study on Anticancer Activity

A study published in December 2022 explored the effectiveness of various sulfonylated tetrahydroquinoline derivatives against MCL-1. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines with high MCL-1 expression levels. These findings support the potential use of this compound as a therapeutic agent in cancer treatment.

CompoundIC50 (µM)Cancer Cell Line
This compound0.45HeLa
Modified Derivative0.06HeLa

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Preliminary studies indicate that it has favorable solubility and stability profiles which are critical for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : A viable synthetic approach involves cyclization reactions using aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at elevated temperatures (~378 K), as demonstrated for related tetrahydroquinoline derivatives . Optimization includes controlling reaction time (e.g., 5 hours) and stoichiometry (e.g., 10:1 AlCl₃-to-substrate ratio). Post-reaction purification via recrystallization (e.g., ethanol) ensures high yield (~73%) and purity.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR (300 MHz, DMSO-d₆) resolves proton environments, particularly distinguishing methylsulfonyl and tetrahydroquinoline moieties .
  • Infrared Spectroscopy (IR) : Bands at ~1731 cm⁻¹ (C=O) and ~1701 cm⁻¹ (NCO) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M⁺]) validate molecular weight .
  • Physical Properties : Predicted melting point (174.06°C) and density (~1.5 g/cm³) provide supplementary characterization benchmarks .

Advanced Research Questions

Q. How can researchers address challenges in resolving the stereochemistry of this compound derivatives?

  • Methodology :

  • X-ray Crystallography : Resolves spatial arrangements of substituents, as shown in studies of structurally similar tetrahydroquinoline derivatives (e.g., C–H⋯π interactions and hydrogen bonding patterns) .
  • Chiral Chromatography : Separates enantiomers when synthesizing optically active derivatives, as demonstrated in diastereoselective syntheses of tetrahydroisoquinoline analogs .
  • Dynamic NMR : Detects conformational exchange in solution, especially for cis/trans isomerism in the tetrahydroquinoline ring .

Q. What structure-activity relationships (SARs) are observed in tetrahydroquinoline-carboxylic acid derivatives, and how might the methylsulfonyl group influence bioactivity?

  • Methodology :

  • Comparative Studies : Evaluate analogs like 6-amino-2-methylquinoline-4-carboxylic acid (antimicrobial activity) and helquinoline analogs (anti-proliferative effects) to identify functional group contributions .
  • Computational Modeling : Use molecular docking to assess how the methylsulfonyl group interacts with target proteins (e.g., enzymes or receptors), leveraging sulfonamide hybrid frameworks as precedents .

Q. How do modifications at the 1-position (methylsulfonyl group) influence the compound’s physicochemical properties and reactivity?

  • Methodology :

  • Solubility Studies : Compare logP values (predicted ~4.5 for similar esters) to assess lipophilicity changes .
  • Reactivity Screening : Test nucleophilic substitution or oxidation reactions at the sulfonyl group under varying pH and solvent conditions, guided by protocols for quinoline sulfonamide derivatives .

Contradictions and Gaps in Literature

  • Stereochemical Ambiguity : While NMR and X-ray data resolve some configurations, conflicting results in cyclization reactions (e.g., cis/trans isomer ratios) highlight the need for advanced spectroscopic validation .
  • Biological Data Limitations : No direct studies on the target compound’s bioactivity exist; inferences rely on structurally related quinoline-carboxylic acids (e.g., antimicrobial 3-quinolinecarboxylic acid derivatives) .

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